molecular formula C21H26N2O2 B4152265 3-[(2-ethylbutanoyl)amino]-N-(1-phenylethyl)benzamide

3-[(2-ethylbutanoyl)amino]-N-(1-phenylethyl)benzamide

Cat. No.: B4152265
M. Wt: 338.4 g/mol
InChI Key: VUCUFCPPCXLODX-UHFFFAOYSA-N
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Description

3-[(2-ethylbutanoyl)amino]-N-(1-phenylethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethylbutanoyl)amino]-N-(1-phenylethyl)benzamide typically involves a multi-step process. The starting materials include 2-ethylbutanoic acid, 1-phenylethylamine, and benzoyl chloride. The general synthetic route can be summarized as follows:

    Formation of 2-ethylbutanoyl chloride: 2-ethylbutanoic acid is reacted with thionyl chloride (SOCl₂) to form 2-ethylbutanoyl chloride.

    Amidation Reaction: The 2-ethylbutanoyl chloride is then reacted with 1-phenylethylamine in the presence of a base such as triethylamine (TEA) to form the intermediate 2-ethylbutanoyl-1-phenylethylamine.

    Acylation Reaction: Finally, the intermediate is acylated with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethylbutanoyl)amino]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or benzamide moiety using reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[(2-ethylbutanoyl)amino]-N-(1-phenylethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-ethylbutanoyl)amino]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide
  • 3-[(2-ethylbutanoyl)amino]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 2,3-dimethoxybenzamides
  • 3-acetoxy-2-methylbenzamides

Uniqueness

3-[(2-ethylbutanoyl)amino]-N-(1-phenylethyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of the 2-ethylbutanoyl and 1-phenylethyl groups with the benzamide core differentiates it from other similar compounds, potentially leading to unique interactions and effects in various applications.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-16(5-2)20(24)23-19-13-9-12-18(14-19)21(25)22-15(3)17-10-7-6-8-11-17/h6-16H,4-5H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCUFCPPCXLODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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